1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one hydrochloride
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Overview
Description
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one hydrochloride is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its versatile applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one hydrochloride typically involves the reaction of N-methylthiourea with 3-chloro-2,4-pentanedione . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions. .
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one hydrochloride can be compared to other thiazole derivatives, such as:
1-(4-Methyl-2-(ethylamino)thiazol-5-yl)ethanone: Similar in structure but with an ethyl group instead of a methyl group.
2-Aminothiazole: A simpler thiazole derivative with an amino group at the 2-position.
Thiamine (Vitamin B1): A naturally occurring thiazole derivative essential for human health.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure allows it to undergo a range of chemical reactions and interact with specific molecular targets, making it a valuable tool in research and industry.
Properties
Molecular Formula |
C7H11ClN2OS |
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Molecular Weight |
206.69 g/mol |
IUPAC Name |
1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C7H10N2OS.ClH/c1-4-6(5(2)10)11-7(8-3)9-4;/h1-3H3,(H,8,9);1H |
InChI Key |
VRBFEJOUNJRRLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC)C(=O)C.Cl |
Origin of Product |
United States |
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